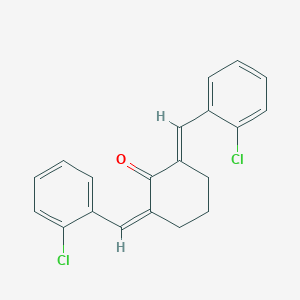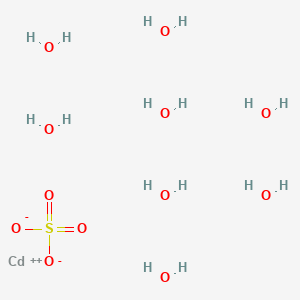![molecular formula C16H30O6 B090807 2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane CAS No. 17454-53-4](/img/structure/B90807.png)
2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane, commonly known as cryptand 222, is a cyclic molecule that has been extensively used in scientific research due to its unique chemical properties. Cryptand 222 has a high affinity for metal ions, which makes it an ideal candidate for use in various analytical techniques, including chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Mécanisme D'action
The mechanism of action of cryptand 222 is based on its ability to form stable complexes with metal ions. The cyclic structure of the compound allows it to encapsulate metal ions, effectively shielding them from the surrounding environment. The high affinity of cryptand 222 for metal ions is due to the presence of oxygen atoms in the cyclic structure, which can coordinate with metal ions.
Effets Biochimiques Et Physiologiques
Cryptand 222 has no known biochemical or physiological effects on living organisms. The compound is not metabolized in the body and is excreted unchanged in urine. However, the compound can potentially interact with metal ions in the body, which may have toxic effects. Therefore, caution should be exercised when handling the compound.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using cryptand 222 in lab experiments is its high affinity for metal ions. The compound can selectively bind to metal ions, allowing for their separation and identification. Cryptand 222 is also relatively stable and can be stored for extended periods without degradation. However, the compound has some limitations, including its high cost and limited solubility in organic solvents.
Orientations Futures
There are several future directions for the use of cryptand 222 in scientific research. One potential application is in the development of new chelating agents for the purification of rare earth elements. Cryptand 222 can be modified to improve its selectivity for specific metal ions, making it a promising candidate for this application. Another potential application is in the development of new analytical techniques for the detection of metal ions in environmental samples. Cryptand 222 can be used in combination with mass spectrometry or nuclear magnetic resonance spectroscopy to improve the sensitivity and selectivity of these techniques. Finally, the use of cryptand 222 in drug delivery systems is another promising area of research. The compound can be used as a carrier for metal-based drugs, allowing for targeted delivery to specific tissues or cells.
Méthodes De Synthèse
The synthesis of cryptand 222 involves the reaction of 1,10-dibromodecane with ethylenediamine in the presence of sodium hydroxide. The resulting product is then treated with paraformaldehyde and sodium borohydride to yield cryptand 222. The synthesis method is relatively simple and has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
Cryptand 222 has been widely used in scientific research due to its ability to selectively bind metal ions. The compound has been used in various analytical techniques, including chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy, to separate and identify metal ions. Cryptand 222 has also been used as a chelating agent in the purification of rare earth elements and in the extraction of metal ions from environmental samples.
Propriétés
Numéro CAS |
17454-53-4 |
|---|---|
Nom du produit |
2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane |
Formule moléculaire |
C16H30O6 |
Poids moléculaire |
318.41 g/mol |
Nom IUPAC |
2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosane |
InChI |
InChI=1S/C16H30O6/c1-2-4-16-15(3-1)21-13-11-19-9-7-17-5-6-18-8-10-20-12-14-22-16/h15-16H,1-14H2 |
Clé InChI |
OOTXYRWENZEKDS-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)OCCOCCOCCOCCOCCO2 |
SMILES canonique |
C1CCC2C(C1)OCCOCCOCCOCCOCCO2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



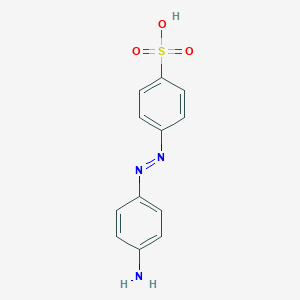
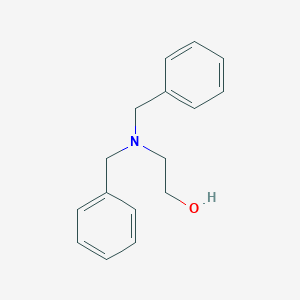
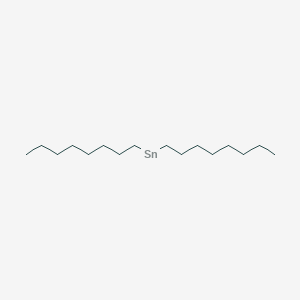
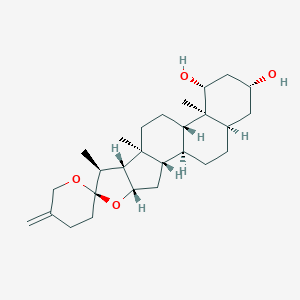
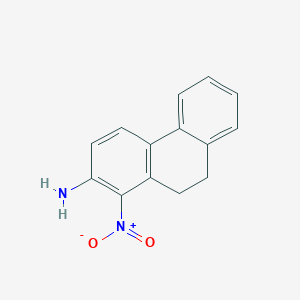
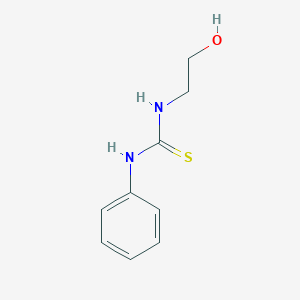
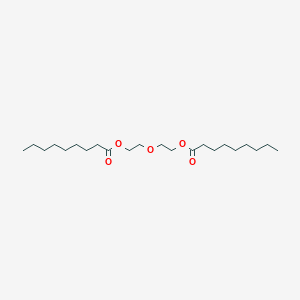
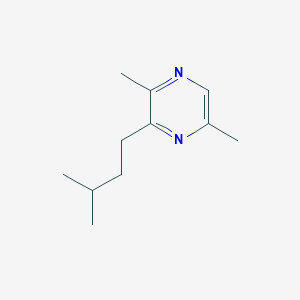

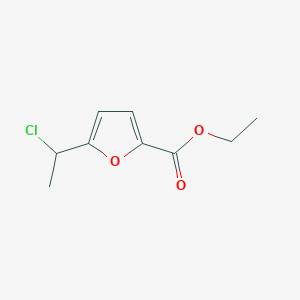
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)

